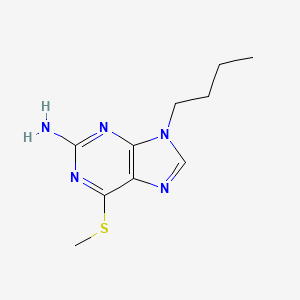

9H-Purin-2-amine, 9-butyl-6-(methylthio)-

Description

9H-Purin-2-amine, 9-butyl-6-(methylthio)-, is a synthetic purine derivative characterized by a butyl group at the 9-position and a methylthio (-SCH₃) substituent at the 6-position of the purine scaffold. Purines are heterocyclic aromatic organic compounds with significant roles in biological processes, including nucleotide synthesis and cellular signaling. Modifications at the 6- and 9-positions of purines are common strategies in medicinal chemistry to optimize pharmacokinetic properties, target specificity, and bioactivity . The methylthio group at the 6-position may enhance lipophilicity and influence electronic interactions with biological targets, while the butyl chain at the 9-position likely contributes to hydrophobic binding and metabolic stability .

Properties

CAS No. |

14666-87-6 |

|---|---|

Molecular Formula |

C10H15N5S |

Molecular Weight |

237.33 g/mol |

IUPAC Name |

9-butyl-6-methylsulfanylpurin-2-amine |

InChI |

InChI=1S/C10H15N5S/c1-3-4-5-15-6-12-7-8(15)13-10(11)14-9(7)16-2/h6H,3-5H2,1-2H3,(H2,11,13,14) |

InChI Key |

RDWMLSHSWHGYNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC2=C1N=C(N=C2SC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-2-amine, 9-butyl-6-(methylthio)- typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of butyl bromide and methylthiol to introduce the butyl and methylthio groups, respectively .

Industrial Production Methods: it is likely that similar methods to those used in laboratory synthesis are scaled up, with considerations for reaction efficiency, yield, and safety .

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Methylthio Group

The methylthio (-SCH₃) group at position 6 is a key reactive site, enabling displacement reactions with nucleophiles. This reactivity is exploited to introduce diverse functional groups:

For example, tert-butyl-2-(2-amino-6-vinyl-9H-purin-9-yl)acetate was synthesized via Suzuki coupling, demonstrating the versatility of the 6-position for C–C bond formation .

Alkylation and Arylation Reactions

The purine nitrogen atoms (N-7, N-9) participate in alkylation, often mediated by Lewis acids:

Notably, N-7 alkylated products exhibit lower stability under acidic conditions compared to N-9 isomers .

Oxidation of the Methylthio Group

The thioether moiety can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | 6-(Methylsulfinyl)purine derivative | Enhances hydrogen-bonding capacity | |

| H₂O₂/Fe³⁺ | Aqueous ethanol, 50°C, 6 h | 6-(Methylsulfonyl)purine derivative | Improves solubility in polar solvents |

Functionalization via Amine at Position 2

The 2-amine group enables further derivatization:

| Reaction | Reagents | Product | Use | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | 2-Acetamido-9-butyl-6-(methylthio)purine | Protects amine during multi-step synthesis | |

| Condensation | Aldehydes, NaBH₃CN | Schiff base derivatives | Explored for metal-chelating properties |

Stability Under Reaction Conditions

-

Acidic Conditions : N-7 alkylated derivatives degrade in HCl or HCOOH, while N-9 isomers remain stable .

-

Lewis Acids : SnCl₄ in DCE at 50°C causes partial decomposition (20% conversion to 6-chloropurine) .

-

Basic Conditions : Stable in aqueous K₂CO₃, enabling Suzuki couplings .

Key Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry

9H-Purin-2-amine, 9-butyl-6-(methylthio)- has been studied for its potential as a therapeutic agent in various diseases. Its structure resembles that of purine nucleotides, which are critical in cellular processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests potential utility in enhancing cholinergic signaling.

Antimicrobial Properties

Preliminary studies have indicated that 9H-Purin-2-amine, 9-butyl-6-(methylthio)- may possess antimicrobial properties against various bacterial strains. This activity could be attributed to its ability to disrupt microbial cell wall synthesis or function.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Notably, it shows promise in inhibiting enzymes linked to various pathological conditions:

Acetylcholinesterase Inhibition

A study reported that certain derivatives demonstrated moderate inhibition against acetylcholinesterase, which is significant for treating conditions characterized by cholinergic deficits .

Protein Arginine Methyltransferases

Research has highlighted the compound's potential as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in several cancers and other diseases .

Case Study 1: Anticancer Potential

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of 9H-Purin-2-amine, 9-butyl-6-(methylthio)- and evaluated their anticancer activity against several cancer cell lines. The results indicated that specific modifications to the molecule enhanced its potency against breast cancer cells .

Case Study 2: Neuroprotective Activity

Another research project focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The study found that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation .

Comparative Analysis with Related Compounds

To better understand the efficacy of 9H-Purin-2-amine, 9-butyl-6-(methylthio)-, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 9H-Purin-2-amino derivative A | Strong anticancer properties; inhibits specific kinases |

| 9H-Purin-2-amino derivative B | Exhibits neuroprotective effects; moderate AChE inhibition |

| 9H-Purin-2-amino derivative C | Antimicrobial activity against Gram-positive bacteria |

Mechanism of Action

The mechanism of action for 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is not explicitly detailed in the literature. based on its structure, it is likely to interact with biological targets such as enzymes or receptors that recognize purine derivatives. The butyl and methylthio groups may enhance its binding affinity or alter its metabolic stability .

Comparison with Similar Compounds

Key Observations :

- Methylthio (-SCH₃) : Balances lipophilicity and moderate steric demand, making it suitable for hydrophobic binding pockets .

- Chloro (-Cl) : Increases electrophilicity, enabling covalent interactions with nucleophilic residues in kinases .

Variations at the 9-Position

The 9-position substituent influences solubility, membrane permeability, and metabolic stability:

Key Observations :

- Butyl (-C₄H₉) : Provides metabolic resistance due to reduced oxidative degradation compared to shorter chains .

- Tetrahydro-2H-pyran-2-yl : Cyclic ether improves solubility but may reduce blood-brain barrier penetration .

- Phenyl (-C₆H₅) : Enhances π-π stacking but increases LogP, reducing aqueous solubility .

Physicochemical Data

Biological Activity

9H-Purin-2-amine, 9-butyl-6-(methylthio)-, also known as a purine derivative, exhibits a variety of biological activities. This compound's structure, characterized by a butyl group and a methylthio functional group, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is C₁₃H₁₈N₄S, with a molecular weight of approximately 282.38 g/mol. The presence of the thio group enhances its reactivity and potential for interaction with biological targets.

Antagonistic Effects

Research indicates that derivatives of purine compounds often act as antagonists to various receptors. For instance, studies have shown that similar purine derivatives can inhibit the A2A adenosine receptor, which is implicated in several physiological processes including neurotransmission and immune response. The compound's structural similarity to known antagonists suggests it may exhibit comparable receptor binding properties .

Heat Shock Protein Inhibition

Another significant area of research involves the inhibition of heat shock protein 90 (HSP90). HSP90 is crucial in protein folding and stabilization; its inhibition can lead to the degradation of client proteins involved in cancer progression. Novel purine compounds have been identified as effective HSP90 inhibitors, suggesting that 9H-Purin-2-amine, 9-butyl-6-(methylthio)- may possess similar properties .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary assays indicated moderate inhibitory activity against AChE .

The mechanisms through which 9H-Purin-2-amine exerts its biological effects are still being elucidated. However, it is hypothesized that the methylthio group may play a critical role in enhancing binding affinity to target proteins or receptors due to increased hydrophobic interactions.

Case Studies

- Adenosine Receptor Study : In vitro studies demonstrated that metabolites derived from related purine compounds had high affinities for the A2A receptor (Ki values ranging from 7.5 to 53 nM), indicating that structural modifications can significantly influence biological activity .

- Heat Shock Protein Inhibition : In vivo models showed that certain purine derivatives effectively reduced tumor growth by inhibiting HSP90 activity, suggesting a promising avenue for cancer therapy .

- Acetylcholinesterase Activity : A series of synthesized derivatives were tested for their ability to inhibit AChE, with some showing over 10% inhibition at concentrations of 100 μM .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-butyl-6-(methylthio)-9H-purin-2-amine, and how can purity be ensured?

- Methodology : Utilize nucleophilic substitution at the purine C6 position, replacing a chloro or bromo substituent with methylthio groups. For alkylation at N9 (butyl group), employ phase-transfer catalysts or anhydrous conditions with alkyl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2–8.4 ppm for purine protons) .

Q. How should researchers confirm the structural integrity of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with 1H/13C NMR to verify substituent positions. For example, the butyl group’s methylene protons appear at δ 1.2–1.6 ppm, while methylthio protons resonate at δ 2.5–2.7 ppm. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .

Q. What are optimal storage conditions and solubility profiles for this compound?

- Methodology : Store at –20°C under inert gas (argon) to prevent oxidation of the methylthio group. For solubility, use DMSO for in vitro assays (tested at 16–53 mg/mL for analogous purines) or aqueous buffers with <5% DMSO. Pre-formulate for in vivo studies using cyclodextrin complexes or lipid-based carriers to enhance bioavailability .

Q. Which analytical techniques are critical for characterizing purine derivatives?

- Methodology :

- UV-Vis spectroscopy : Monitor λmax near 260 nm (purine absorbance).

- HPLC : Assess purity (>95%) with retention time consistency.

- TLC : Use silica plates with fluorescent indicators for rapid reaction monitoring.

- Elemental analysis : Confirm C, H, N, S content (±0.4% theoretical) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology : Systematically vary substituents (e.g., alkyl chain length at N9, thioether groups at C6) and test against target enzymes (e.g., kinases, methyltransferases). Use molecular docking to predict binding affinities, followed by in vitro assays (IC50 determination). Compare with analogs like 9-allyl-6-methoxy derivatives to identify critical functional groups .

Q. How to resolve contradictions in reported biological activity data for purine analogs?

- Methodology : Replicate experiments under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Analyze batch-to-batch purity variations via LC-MS and consider metabolite interference (e.g., demethylation of methylthio groups) .

Q. What computational strategies integrate with experimental data to elucidate mechanisms of action?

- Methodology : Perform density functional theory (DFT) calculations to model electronic effects of substituents. Combine molecular dynamics simulations with experimental IC50 data to refine binding models. Validate predictions via site-directed mutagenesis of target proteins .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Methodology : Optimize reaction stoichiometry to minimize side products (e.g., dialkylation). Implement continuous flow chemistry for hazardous steps (e.g., thiolation). Use membrane-based separation (nanofiltration) for large-scale purification .

Q. How to design formulation strategies for in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.